molecular formula C17H17NO5S B2512880 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 922557-47-9

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2512880
CAS No.: 922557-47-9
M. Wt: 347.39
InChI Key: RNJKEYJWJINAPH-UHFFFAOYSA-N
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Description

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) substituent. Its structure comprises a 4,5-dimethylthiophene-3-carboxylate core, with a methyl ester at position 3 and an acetamido group at position 2. The acetamido side chain is further substituted with a benzo[d][1,3]dioxol-5-yl moiety, contributing to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the bioactivity often associated with thiophene and benzodioxole motifs, such as antioxidant, anti-inflammatory, or enzyme inhibitory effects .

Properties

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-9-10(2)24-16(15(9)17(20)21-3)18-14(19)7-11-4-5-12-13(6-11)23-8-22-12/h4-6H,7-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJKEYJWJINAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This can be achieved through a series of reactions, including acylation, alkylation, and cyclization

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Analogues with Thiophene Cores

a. Ethyl 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate

  • Structure: Shares the 4,5-dimethylthiophene-3-carboxylate backbone but replaces the benzo[d][1,3]dioxol-5-ylacetamido group with a cyanoacetamido substituent.
  • Synthesis: Prepared via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole .
  • Reactivity: The active methylene group in the cyanoacetamido moiety allows for Knoevenagel condensation with aromatic aldehydes, forming acrylamido derivatives (e.g., ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates) .
  • Biological Activity : Derivatives exhibit antioxidant and anti-inflammatory activities, with substituents on the phenyl ring modulating potency .

b. Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Features a tetrahydrobenzo[b]thiophene core instead of a simple thiophene.
  • Synthesis: Derived from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via cyanoacetylation .
  • Applications : Intermediate for synthesizing bioactive compounds, though its saturated ring reduces aromatic conjugation compared to the target compound .
Benzo[d][1,3]dioxol-5-yl-Containing Analogues

a. 2-((6-Bromobenzo[d][1,3]dioxol-5-yl)methylthio)-5-fluoro-1H-benzo[d]imidazole Derivatives

  • Structure : Replaces the thiophene core with a benzimidazole ring. The benzo[d][1,3]dioxol-5-yl group is linked via a methylthio bridge.
  • Synthesis : Involves coupling brominated benzodioxole derivatives with benzimidazole precursors under specific solvent conditions (e.g., DMF, 80°C) .

b. N-(Benzo[d][1,3]dioxol-5-yl)-2-(2-(4,6-dimethylpyrimidin-2-ylthio)-N-(4-fluorobenzyl)acetamido)-2-(4-hydroxy-3-methoxyphenyl)acetamide

  • Structure : Complex acetamide derivative with dual benzodioxole and pyrimidinylthio groups.
  • Applications : Designed for targeted bioactivity, leveraging the benzodioxole group’s lipophilicity and the pyrimidine’s hydrogen-bonding capacity .
Key Research Findings
  • Substituent Effects : The benzo[d][1,3]dioxol-5-yl group enhances lipid solubility and may improve blood-brain barrier penetration compared to simpler aryl groups .
  • Thiophene vs. Benzimidazole : Thiophene derivatives generally exhibit greater metabolic stability than benzimidazoles due to reduced susceptibility to oxidative degradation .
  • Synthetic Flexibility: The target compound’s acetamido side chain allows for modular derivatization, similar to ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate’s Knoevenagel reactivity .

Biological Activity

Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential applications.

  • Chemical Name : this compound
  • Molecular Formula : C19H19NO5S
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 922066-17-9

The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets:

  • Antitumor Activity : The benzo[d][1,3]dioxole moiety is known for its role in inhibiting tumor growth by interfering with cellular proliferation pathways. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
  • Antimicrobial Effects : The thiophene ring in the compound may contribute to its antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. Compounds with thiophene derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Antitumor Studies

A series of experiments were conducted to evaluate the antitumor efficacy of this compound on various cancer cell lines:

Cell Line IC50 (µM) Assay Type
A54912.52D Viability
HCC82710.02D Viability
NCI-H35815.02D Viability
MRC-525.0Normal Cell Line

The results indicate that the compound exhibits selective toxicity towards cancer cells while showing relatively higher IC50 values against normal fibroblast cells, suggesting a degree of selectivity that warrants further investigation into its therapeutic index.

Antimicrobial Studies

In antimicrobial testing against common pathogens such as Escherichia coli and Staphylococcus aureus, the compound showed promising results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16

These findings suggest that this compound has potential as an antimicrobial agent.

Case Studies

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiophene-based compounds and evaluated their biological activities. Among these derivatives, this compound demonstrated superior antitumor activity compared to other compounds tested .

Another study focused on the compound's effects on biofilm formation in Staphylococcus aureus, revealing that it significantly reduced biofilm biomass at sub-inhibitory concentrations, indicating its potential utility in treating biofilm-associated infections .

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